molecular formula C24H21ClN2O4 B12049271 [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 477728-96-4

[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12049271
CAS No.: 477728-96-4
M. Wt: 436.9 g/mol
InChI Key: XRIAINNCRGICCR-WGOQTCKBSA-N
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Description

[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is an organic compound with potential applications in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 4-propoxybenzoyl hydrazine and 4-chlorobenzoic acid. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, propyl bromide, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its unique structure allows it to bind to specific enzymes, making it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme inhibition or modulation.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Properties

CAS No.

477728-96-4

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H21ClN2O4/c1-2-14-30-21-12-8-18(9-13-21)23(28)27-26-16-17-4-3-5-22(15-17)31-24(29)19-6-10-20(25)11-7-19/h3-13,15-16H,2,14H2,1H3,(H,27,28)/b26-16+

InChI Key

XRIAINNCRGICCR-WGOQTCKBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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